Rabeprazole sodium monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

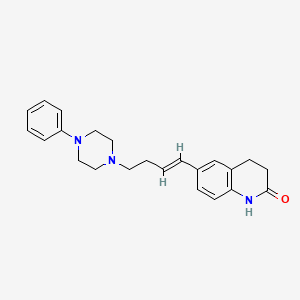

ラベプラゾールナトリウム一水和物は、主に胃酸の産生を抑制するために使用されるプロトンポンプ阻害剤です。胃食道逆流症、消化性潰瘍病、およびゾリンジャー・エリソン症候群などの疾患の治療に一般的に処方されています。 ラベプラゾールナトリウム一水和物は、胃壁細胞の酵素H+/K+ ATPaseを阻害することで作用し、胃酸分泌を抑制します .

準備方法

合成経路と反応条件

ラベプラゾールナトリウム一水和物は、2-メルカプト-1H-ベンゾイミダゾールと4-(3-メトキシプロポキシ)-3-メチルピリジンの反応を含む複数段階のプロセスによって合成されます。主なステップには以下が含まれます。

ベンゾイミダゾール環の形成: これは、o-フェニレンジアミンと二硫化炭素の環化を伴います。

アルキル化: ベンゾイミダゾール誘導体は、次に4-(3-メトキシプロポキシ)-3-メチルピリジンでアルキル化されます。

工業生産方法

工業的な設定では、ラベプラゾールナトリウム一水和物は、同様の合成経路を使用して製造されますが、大規模生産に最適化されています。 このプロセスには、最終製品の安定性と有効性を確保するために、反応条件、精製工程、および品質保証の厳格な管理が含まれます .

化学反応の分析

反応の種類

ラベプラゾールナトリウム一水和物は、以下を含むいくつかの種類の化学反応を起こします。

酸化: チオエーテル基をスルホキシドに変換する。

還元: 特定の条件下では、スルホキシドがチオエーテルに戻される可能性があります。

一般的な試薬と条件

酸化剤: 酸化反応には、過酸化水素またはm-クロロ過安息香酸。

還元剤: 還元反応には、水素化ホウ素ナトリウム。

主要な製品

これらの反応から生成される主要な製品には、活性医薬品成分であるラベプラゾールのスルホキシド型と、合成プロセスで使用されるさまざまな中間体が含まれます .

科学研究の用途

ラベプラゾールナトリウム一水和物は、幅広い科学研究の用途があります。

化学: プロトンポンプ阻害剤とそのメカニズムの研究におけるモデル化合物として使用されています。

生物学: 胃壁細胞への影響と酸分泌における役割について調査されています。

医学: 酸関連疾患の治療における治療効果と、ヘリコバクター・ピロリ根絶のための併用療法における潜在的な使用について広く研究されています

科学的研究の応用

Rabeprazole sodium monohydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of proton pump inhibitors and their mechanisms.

Biology: Investigated for its effects on gastric parietal cells and its role in acid secretion.

Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders and its potential use in combination therapies for Helicobacter pylori eradication

Industry: Utilized in the formulation of various pharmaceutical products, including delayed-release tablets and combination therapies

作用機序

ラベプラゾールナトリウム一水和物は、胃壁細胞のH+/K+ ATPase酵素を阻害することで効果を発揮します。この酵素は、胃酸の産生における最終段階を担当しています。ラベプラゾールナトリウム一水和物は酵素に結合することで、胃腔への水素イオンの分泌を防ぎ、酸の産生を抑制します。 この化合物は、壁細胞の酸性環境で活性化されるプロドラッグであり、そこで活性スルフェンアミド型に変換されます .

類似化合物の比較

類似化合物

- オメプラゾール

- ランソプラゾール

- パンタプラゾール

- エソメプラゾール

独自性

ラベプラゾールナトリウム一水和物は、その迅速な作用開始と高いバイオアベイラビリティにより、プロトンポンプ阻害剤の中で独自性があります。 また、他のプロトンポンプ阻害剤の代謝に影響を与える可能性のあるCYP2C19酵素の遺伝子多型の影響を受けにくい .

結論

ラベプラゾールナトリウム一水和物は、医学および科学研究で幅広い用途を持つ非常に効果的なプロトンポンプ阻害剤です。その独自の特性と迅速な作用開始により、酸関連疾患の治療のための貴重な化合物となっています。

類似化合物との比較

Similar Compounds

- Omeprazole

- Lansoprazole

- Pantoprazole

- Esomeprazole

Uniqueness

Rabeprazole sodium monohydrate is unique among proton pump inhibitors due to its rapid onset of action and higher bioavailability. It is also less affected by genetic polymorphisms in the CYP2C19 enzyme, which can influence the metabolism of other proton pump inhibitors .

Conclusion

This compound is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique properties and rapid onset of action make it a valuable compound for the treatment of acid-related disorders.

特性

CAS番号 |

1033853-22-3 |

|---|---|

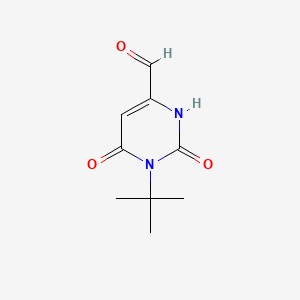

分子式 |

C18H22N3NaO4S |

分子量 |

399.4 g/mol |

IUPAC名 |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate |

InChI |

InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1; |

InChIキー |

HKZVUFAIQCTTTD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。